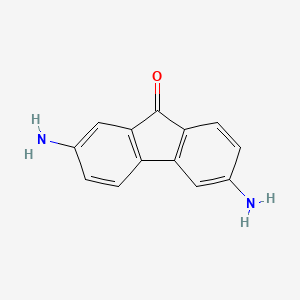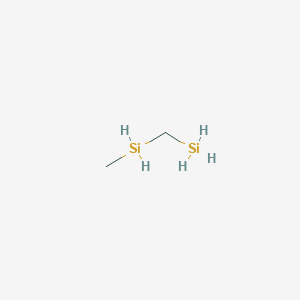
Methyl(silylmethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(silylmethyl)silane is an organosilicon compound with the formula CH₃SiH₂CH₂SiH₃. It is a colorless, volatile liquid that is used in various chemical applications. The compound is known for its unique properties, which include high reactivity and the ability to form stable bonds with both organic and inorganic materials.
Méthodes De Préparation
Methyl(silylmethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of methyltrichlorosilane with lithium aluminum hydride. This reaction typically occurs under controlled conditions to ensure the desired product is obtained. Industrial production methods often involve the use of specialized equipment to handle the volatile and reactive nature of the compound.
Analyse Des Réactions Chimiques
Methyl(silylmethyl)silane undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. For example, the compound can be oxidized to form silanols or siloxanes, and it can be reduced to form silanes. Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, leading to the formation of various organosilicon compounds.
Applications De Recherche Scientifique
Methyl(silylmethyl)silane has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of silicon-based materials, such as silicon carbide and silicon nitride. In biology, the compound is used in the modification of biomolecules to improve their stability and reactivity. In medicine, it is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules. Industrial applications include its use in the production of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of methyl(silylmethyl)silane involves its ability to form stable bonds with both organic and inorganic materials. This is achieved through the formation of silicon-carbon and silicon-oxygen bonds, which are highly stable and resistant to degradation. The compound’s reactivity is attributed to the presence of silicon-hydrogen bonds, which can undergo various chemical transformations.
Comparaison Avec Des Composés Similaires
Methyl(silylmethyl)silane can be compared to other similar compounds, such as methylsilane (CH₃SiH₃) and dimethylsilane (CH₃)₂SiH₂. While all these compounds contain silicon-hydrogen bonds, this compound is unique in its ability to form stable bonds with both organic and inorganic materials. This makes it particularly useful in applications where stability and reactivity are required. Other similar compounds include trimethylsilane (CH₃)₃SiH and phenylsilane (C₆H₅SiH₃), which also exhibit unique properties and applications.
Propriétés
Formule moléculaire |
C2H10Si2 |
|---|---|
Poids moléculaire |
90.27 g/mol |
Nom IUPAC |
methyl(silylmethyl)silane |
InChI |
InChI=1S/C2H10Si2/c1-4-2-3/h2,4H2,1,3H3 |
Clé InChI |
DLNFKXNUGNBIOM-UHFFFAOYSA-N |
SMILES canonique |
C[SiH2]C[SiH3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


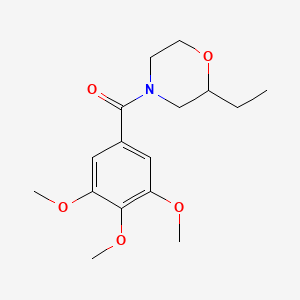
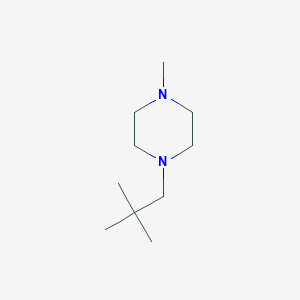
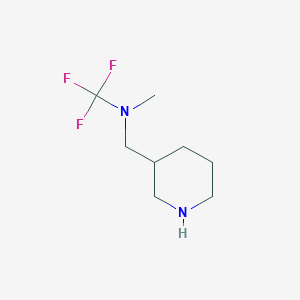
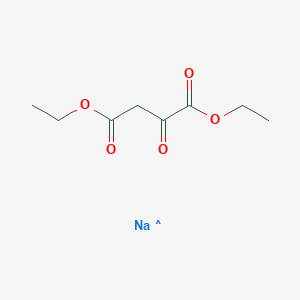
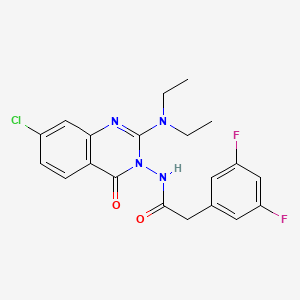
![2-Chloro-5-{[(3-methylbutanoyl)carbamothioyl]amino}benzoic acid](/img/structure/B13957808.png)
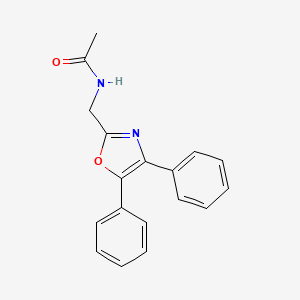
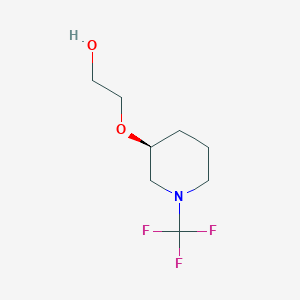
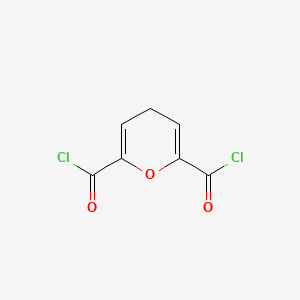
![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
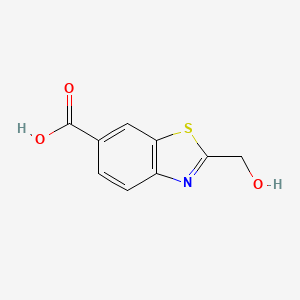

![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
